molecular formula C26H25N3O B11533376 (1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(3-methylphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(3-methylphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11533376
M. Wt: 395.5 g/mol
InChI Key: VDKGDFVHPHDGSE-ZLNRFVROSA-N
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Description

1-(2,2-DIMETHYLPROPANOYL)-2-(3-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-DIMETHYLPROPANOYL)-2-(3-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo cyclization and functional group transformations under specific conditions.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its biological activity and potential as a drug candidate.

    Medicine: Investigating its therapeutic properties for treating diseases.

    Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrroloquinoline Quinone (PQQ): Known for its antioxidant properties.

    Quinoline Derivatives: Widely studied for their medicinal properties.

Uniqueness

1-(2,2-DIMETHYLPROPANOYL)-2-(3-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H25N3O

Molecular Weight

395.5 g/mol

IUPAC Name

(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(3-methylphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C26H25N3O/c1-17-8-7-10-19(14-17)22-23(24(30)25(2,3)4)29-20-11-6-5-9-18(20)12-13-21(29)26(22,15-27)16-28/h5-14,21-23H,1-4H3/t21-,22-,23+/m1/s1

InChI Key

VDKGDFVHPHDGSE-ZLNRFVROSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C(C)(C)C

Origin of Product

United States

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